5-Aminospiro[2.3]hexane-5-carboxylic acid
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Overview
Description
5-Aminospiro[23]hexane-5-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which includes a primary amine and a carboxylic acid functional group
Mechanism of Action
Target of Action
5-Aminospiro[2.3]hexane-5-carboxylic acid is a conformationally rigid analogue of glutamic acid . Glutamic acid is a key molecule in cellular metabolism and acts as a neurotransmitter in the central nervous system. Therefore, the primary targets of this compound could be the receptors and enzymes involved in these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminospiro[2.3]hexane-5-carboxylic acid typically involves the transformation of 3-(methylene)cyclobutane carboxylic acid through a modified Curtius reaction. In this process, the carboxyl group is converted into an amino group protected by a tert-butoxycarbonyl (Boc) fragment. The diazoacetic ester and the obtained tert-butyl ester N-(3-methylenecyclobutyl) carbamic acid are then reacted in the presence of 1-10 mole% of tetraacetate to form N-[1-(ethoxycarbonyl)spiro[2.3]hex-5-yl] carbamic acid tert-butyl ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic route described above can be scaled up for larger-scale production. The process involves standard organic synthesis techniques and reagents, making it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Aminospiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
5-Aminospiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
5-Aminospiro[2.3]hexane-5-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-aminospiro[2.3]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(5(9)10)3-6(4-7)1-2-6/h1-4,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVUPDDWFXPCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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